
(4-Hydroxy-3-methoxyphenyl)boronic acid
説明
“(4-Hydroxy-3-methoxyphenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are known for their wide applications in organic chemistry and medicinal chemistry .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis
The molecular formula of “(4-Hydroxy-3-methoxyphenyl)boronic acid” is C7H9BO4 . The InChI code is 1S/C7H9BO4/c1-12-7-4-5 (8 (10)11)2-3-6 (7)9/h2-4,9-11H,1H3 .Chemical Reactions Analysis
Boronic acids form reversible covalent bonds with Lewis bases . They have been used in various chemical reactions, including Suzuki-Miyaura coupling and Stille coupling reactions .Physical And Chemical Properties Analysis
The molecular weight of “(4-Hydroxy-3-methoxyphenyl)boronic acid” is 167.96 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 .科学的研究の応用
Suzuki-Miyaura Coupling
This compound is used as a reactant in Suzuki-Miyaura coupling . This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Stille Coupling
“(4-Hydroxy-3-methoxyphenyl)boronic acid” is also used in Stille coupling reactions . These reactions are powerful tools for creating carbon-carbon bonds and are commonly used in the synthesis of complex organic molecules.
Palladium-Catalyzed Aminocarbonylation
This compound is used in palladium-catalyzed aminocarbonylation reactions . Aminocarbonylation is a type of carbonylation reaction that introduces an amine group into a molecule.
Cross-Coupling Reactions
“(4-Hydroxy-3-methoxyphenyl)boronic acid” is used in various cross-coupling reactions . These reactions are a common method for the formation of carbon-carbon bonds and are a key tool in organic chemistry.
Sensing Applications
Boronic acids, including “(4-Hydroxy-3-methoxyphenyl)boronic acid”, are increasingly utilized in diverse areas of research, including their utility in various sensing applications . The key interaction of boronic acids with diols allows for their use in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Preparation of Bio-Supported Palladium Nanoparticles
“(4-Hydroxy-3-methoxyphenyl)boronic acid” is used in the Suzuki reaction for the preparation of bio-supported palladium nanoparticles as phosphine-free catalysts .
作用機序
Target of Action
(4-Hydroxy-3-methoxyphenyl)boronic acid, also known as 4-HYDROXY-3-METHOXYPHENYLBORONIC ACID, is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the palladium complexes used in the Suzuki–Miyaura coupling .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the (4-Hydroxy-3-methoxyphenyl)boronic acid, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by (4-Hydroxy-3-methoxyphenyl)boronic acid . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that boronic acids, in general, are relatively stable and readily prepared . They are also generally environmentally benign, which suggests they may have good bioavailability .
Result of Action
The result of the action of (4-Hydroxy-3-methoxyphenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Action Environment
The action of (4-Hydroxy-3-methoxyphenyl)boronic acid is influenced by several environmental factors. The Suzuki–Miyaura coupling reaction, in which this compound is used, requires mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be influenced by factors such as temperature and pH .
特性
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFBWSFTHSYXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468512 | |
| Record name | (4-Hydroxy-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
182344-21-4 | |
| Record name | (4-Hydroxy-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (4-Hydroxy-3-methoxyphenyl)boronic acid in the context of the presented research?
A1: (4-Hydroxy-3-methoxyphenyl)boronic acid plays a crucial role as a reagent in the synthesis of eugenol. The research demonstrates the successful palladium-catalyzed allylic arylation of allyl phenyl ether with (4-Hydroxy-3-methoxyphenyl)boronic acid pinacol ester to produce eugenol. [] This highlights the compound's utility in synthesizing complex molecules relevant to various fields, including fragrance and flavoring industries.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



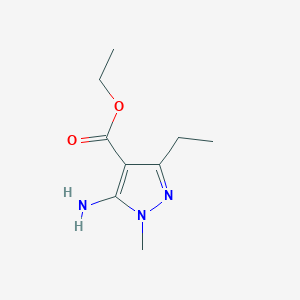
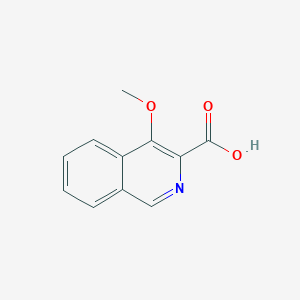
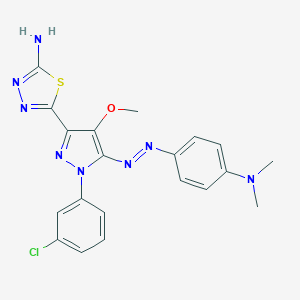




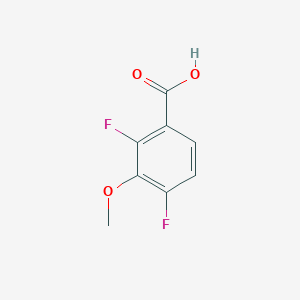


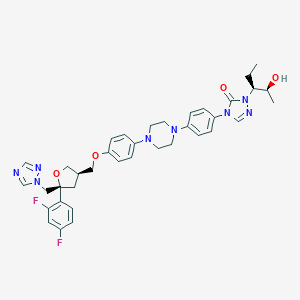
![2-Methyl-1H-cyclopenta[b]quinoxaline](/img/structure/B62090.png)

![Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate](/img/structure/B62101.png)